3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide
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Overview
Description
3,5-Dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 1,8-naphthyridine core, which is a heterocyclic structure containing nitrogen atoms. The compound’s unique structure offers potential for various applications in scientific research, including drug discovery, molecular imaging, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide typically involves multicomponent reactions, Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions . One common method involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .
Industrial Production Methods: Industrial production methods for this compound may involve the use of microwave-supported synthetic organic reactions, which offer advantages such as shorter reaction times, higher yields, and enhanced energy efficiency . These methods are eco-friendly and align with the principles of green chemistry.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens . The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding naphthyridine oxides, while reduction reactions may produce reduced naphthyridine derivatives .
Scientific Research Applications
3,5-Dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide has diverse applications in scientific research. It is used in drug discovery for the development of new therapeutic agents due to its potential biological activities. In molecular imaging, the compound’s unique structure allows for the development of imaging agents that can target specific biological pathways. Additionally, it finds applications in material science for the creation of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other benzamides and naphthyridine derivatives, such as 1,5-naphthyridine and its substituted analogs . These compounds share structural similarities but may differ in their specific functional groups and biological activities.
Uniqueness: 3,5-Dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide is unique due to its specific combination of a 1,8-naphthyridine core with a dimethoxybenzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
3,5-dimethoxy-N-(3-phenyl-1,8-naphthyridin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-28-18-11-17(12-19(14-18)29-2)23(27)26-22-20(15-7-4-3-5-8-15)13-16-9-6-10-24-21(16)25-22/h3-14H,1-2H3,(H,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCZEXWRHVTEQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=C3C=CC=NC3=N2)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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